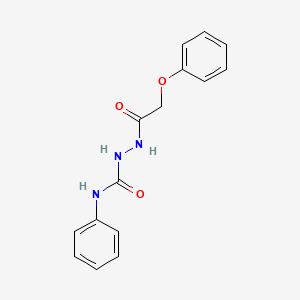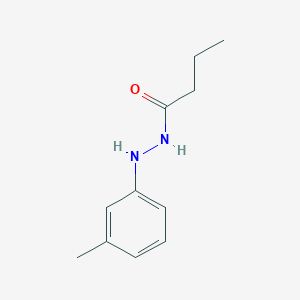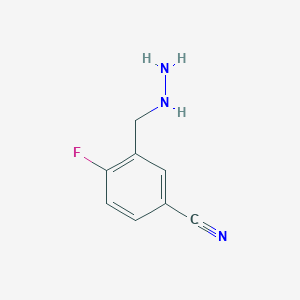![molecular formula C12H6ClF3N2O2 B12445455 [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure ist eine komplexe organische Verbindung, die einen Pyrimidinring aufweist, der mit einer Chlorphenylgruppe und einer Trifluormethylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode umfasst die folgenden Schritte:
Bildung des Pyrimidinrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.
Einführung der Chlorphenylgruppe: Dieser Schritt beinhaltet oft eine Substitutionsreaktion, bei der eine Chlorphenylgruppe in den Pyrimidinring eingeführt wird.
Addition der Trifluormethylgruppe: Dies kann unter bestimmten Bedingungen mit Trifluormethylierungsreagenzien erfolgen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Schritte beinhalten, sind jedoch für die großtechnische Synthese optimiert. Dazu gehören der Einsatz von automatisierten Reaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
[6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Chlorphenyl- und Trifluormethylgruppen können unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid oder Natriumborhydrid verwendet werden.
Substitution: Reagenzien wie Halogenide oder metallorganische Verbindungen werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird [6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie
In der biologischen Forschung kann diese Verbindung verwendet werden, um die Auswirkungen spezifischer funktioneller Gruppen auf die biologische Aktivität zu untersuchen. Sie kann als Modellverbindung dienen, um die Wechselwirkungen zwischen ähnlichen Molekülen und biologischen Zielstrukturen zu verstehen.
Medizin
In der Medizin kann [6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure als pharmazeutisches Zwischenprodukt von Bedeutung sein. Ihre einzigartige Struktur könnte genutzt werden, um neue Medikamente mit spezifischen therapeutischen Wirkungen zu entwickeln.
Industrie
In industriellen Anwendungen kann diese Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Ihre chemische Stabilität und Reaktivität machen sie für verschiedene industrielle Prozesse geeignet.
Wirkmechanismus
Der Wirkmechanismus von [6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle bei seiner biologischen Aktivität spielen. Die Wirkungen der Verbindung werden über Pfade vermittelt, die die Bindung an diese Zielstrukturen und die Modulation ihrer Aktivität beinhalten.
Wirkmechanismus
The mechanism of action of [6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluortoluol: Eine organische Verbindung mit einer Trifluormethylgruppe, die an einen Benzolring gebunden ist..
Schwefelverbindungen: Verbindungen, die Schwefel enthalten und ähnliche Reaktivitätmuster aufweisen können..
Ethyl-3-(Furan-2-yl)propionat: Eine Verbindung mit einem Furanring und einer Propionatgruppe..
Einzigartigkeit
Was [6-(3-Chlorphenyl)-4-(trifluormethyl)pyrimidin-2-yl]carbonsäure auszeichnet, ist die Kombination aus einem Pyrimidinring mit sowohl einer Chlorphenyl- als auch einer Trifluormethylgruppe. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorhanden sind, und macht sie für spezialisierte Anwendungen wertvoll.
Eigenschaften
Molekularformel |
C12H6ClF3N2O2 |
|---|---|
Molekulargewicht |
302.63 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-3-1-2-6(4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
InChI-Schlüssel |
LSHQWFIXUFTSFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cycloheptyl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12445388.png)
![N-[(4-chlorophenyl)methyl]adamantane-1-carboxamide](/img/structure/B12445397.png)
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12445411.png)




![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)

![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)
